N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride
Overview
Description
“N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide” is a compound synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . This compound possesses an N, O-bidentate directing group, which is potentially suitable for metal-catalyzed C–H bond functionalization reactions .
Synthesis Analysis
The compound was synthesized from either the acid chloride (62%) or the carboxylic acid (11%), with the former being the more efficient method .
Molecular Structure Analysis
The compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), its composition confirmed by elemental analysis, and its structure determined and confirmed by X-ray analysis .
Chemical Reactions Analysis
The compound’s structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions . The Lewis-base-contained directing groups promote the formation of cyclometallated complexes via chelation-assistance .
Scientific Research Applications
Field
This compound is used in the field of Organic Synthesis .
Application Summary
The compound is synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . It possesses an N, O-bidentate directing group, making it potentially suitable for metal-catalyzed C–H bond functionalization reactions .
Method of Application
The compound is synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol .
Results
The synthesized target compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), its composition confirmed by elemental analysis, and its structure determined and confirmed by X-ray analysis .
Application in Therapeutic Research
Field
This compound is used in the field of Therapeutic Research .
Application Summary
AN-7, a similar compound, has been extensively studied for its potential therapeutic applications. It belongs to the class of nitroaromatic compounds, which have been shown to exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Method of Application
AN-7 exerts its biological effects by targeting several signaling pathways involved in cell growth, survival, and apoptosis. It has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cell survival and proliferation. Additionally, AN-7 has been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Results
AN-7 has been shown to exhibit several biochemical and physiological effects, including inhibition of cell growth and survival, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels). AN-7 has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Application in C–H Bond Functionalization
Field
This compound is used in the field of C–H Bond Functionalization .
Application Summary
The compound possesses an N, O-bidentate directing group, making it potentially suitable for metal-catalyzed C–H bond functionalization reactions . This enables rapid access of functionalized molecules from simple non-reactive starting materials .
Method of Application
The compound is synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The Lewis-base-contained directing groups promote formation of cyclometallated complexes via chelation-assistance .
Results
The synthesized target compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), its composition confirmed by elemental analysis, and its structure determined and confirmed by X-ray analysis .
Future Directions
properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)piperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,7-13)12-9(14)8-4-3-5-11-6-8;/h8,11,13H,3-7H2,1-2H3,(H,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWAMBSTRIDKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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